

Introduction to 3-Methoxybenzhydrazide

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Compound of Interest

Compound Name: **3-Methoxybenzhydrazide**

Cat. No.: **B1360060**

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3-Methoxybenzhydrazide (CAS No. 5785-06-8) is a versatile hydrazide derivative widely employed in organic synthesis and pharmaceutical research. Its structure, featuring a methoxy group on the benzene ring, makes it a valuable intermediate for creating more complex molecules, including hydrazone derivatives with potential therapeutic activities such as anti-inflammatory and anti-cancer properties.^[1] In any application, from synthesis to formulation, confirming the identity and purity of the compound is paramount. The melting point serves as a fundamental and accessible criterion for this purpose.

Core Physicochemical Properties

A precise understanding of a compound's physical properties is essential for its application. The key identifiers and properties for **3-Methoxybenzhydrazide** are summarized below.

Property	Value	Source(s)
CAS Number	5785-06-8	[1] [2] [3]
Molecular Formula	C ₈ H ₁₀ N ₂ O ₂	[1] [2] [3]
Molecular Weight	166.18 g/mol	[1] [2] [3]
IUPAC Name	3-methoxybenzohydrazide	[3] [4]
Synonyms	m-Anisic hydrazide, m-Anisohydrazide	[1] [2]
Appearance	White to cream or pale brown crystalline powder	[1] [4]

Reported Melting Point Data: An Analysis

A review of commercial and database sources reveals a notable variation in the reported melting point of **3-Methoxybenzhydrazide**. This variation underscores the importance of experimental context, particularly the purity of the sample being analyzed.

Reported Melting Range (°C)	Purity Specification	Source(s)
86 – 90	>98.0% (GC)	[2]
89.0 – 95.0	≥98.0% (GC)	[4][5][6]
89 – 95	≥99% (GC)	[1]
93 – 95	Not specified (lit.)	[7][8][9][10]
93	≥98.0% (GC,T)	[11]

The observed ranges, from a narrow 2°C window (93-95°C) to a wider 6°C window (89-95°C), are instructive. A sharp melting range, typically 0.5-1.0°C, is characteristic of a highly pure compound. Broader ranges, as seen in some specifications, often indicate the presence of small amounts of impurities, which depress the melting point and widen the range of the solid-to-liquid transition.[12]

The Science of Melting Point Determination

The Role of Purity

The melting point of a crystalline solid is the temperature at which it transitions into a liquid state at atmospheric pressure. This phase change occurs when the thermal energy supplied to the system overcomes the intermolecular forces holding the molecules in a fixed crystal lattice.

For a pure substance, this transition is sharp. However, when an impurity is introduced, it disrupts the uniform crystal lattice. This disruption weakens the overall intermolecular forces, requiring less energy (a lower temperature) to break them. This phenomenon is known as melting point depression. Furthermore, as the compound melts, the concentration of the impurity in the remaining solid increases, causing a progressive drop in the melting point and resulting in a broader melting range.[12]

Synthetic Precursors and Potential Impurities

3-Methoxybenzhydrazide is typically synthesized from precursors like 3-methoxybenzoic acid or 3-methoxybenzoyl chloride.^{[10][13]} Consequently, residual starting materials or by-products from the synthesis can act as impurities. For instance, unreacted 3-methoxybenzoic acid, which has a melting point of 104-108°C, could potentially be present in the final product if purification is incomplete.^[13] Therefore, rigorous purification, often through recrystallization, is essential to obtain a sharp and accurate melting point.

Experimental Protocols for Accurate Measurement

Two primary methods are employed for melting point determination: the traditional capillary method and the more advanced Differential Scanning Calorimetry (DSC).

Protocol 1: Capillary Melting Point Determination

This is the most common and accessible method for routine analysis in a synthesis lab. It relies on visual observation of the sample as it is heated in a small capillary tube.^[14]

Methodology:

- Sample Preparation:
 - Ensure the **3-Methoxybenzhydrazide** sample is completely dry and finely powdered.
 - Tap the open end of a glass capillary tube into the sample to collect a small amount of material.
 - Invert the tube and tap it gently on a hard surface to pack the solid into the closed end. The packed sample height should be 2-3 mm.^[14] Causality: A tightly packed, small sample ensures uniform heat transfer and a more accurate reading.
- Initial Rapid Determination (Optional but Recommended):
 - Place the capillary in the heating block of a melting point apparatus.
 - Heat the sample at a rapid rate (e.g., 10-15°C per minute) to quickly find an approximate melting range.^[12] Causality: This saves time by identifying the temperature region of

interest for the more precise measurement.

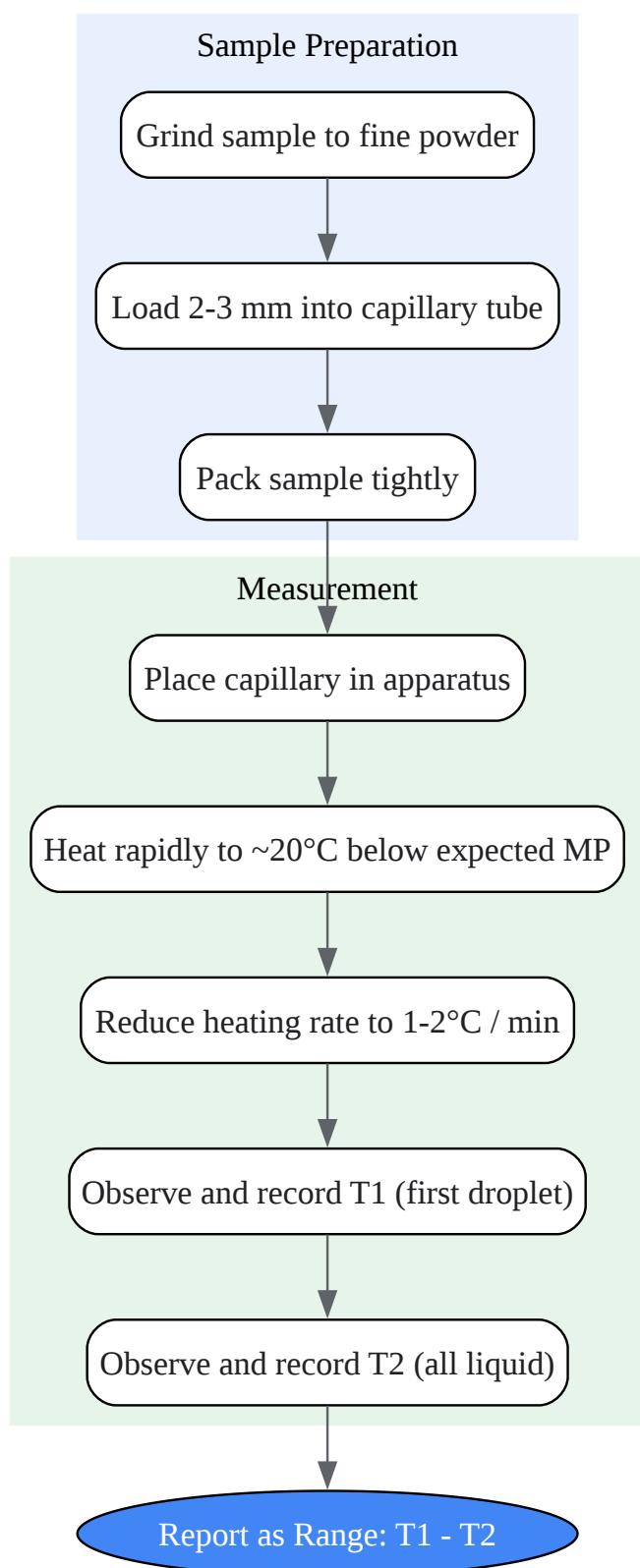
- Accurate Determination:

- Allow the apparatus to cool to at least 20°C below the approximate melting point found in the previous step.[\[14\]](#)
- Place a new, freshly prepared capillary into the apparatus.
- Heat rapidly until the temperature is about 15-20°C below the expected melting point.
- Reduce the heating rate to 1-2°C per minute. Causality: A slow heating rate is critical to ensure the temperature of the heating block and the sample are in thermal equilibrium, preventing an overestimation of the melting point.

- Data Recording:

- Record the temperature (T_1) at which the first droplet of liquid appears.
- Record the temperature (T_2) at which the last solid crystal melts completely.
- The melting point is reported as the range $T_1 - T_2$.

Workflow Diagram: Capillary Melting Point Determination



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Caption: Workflow for Capillary Melting Point Analysis.

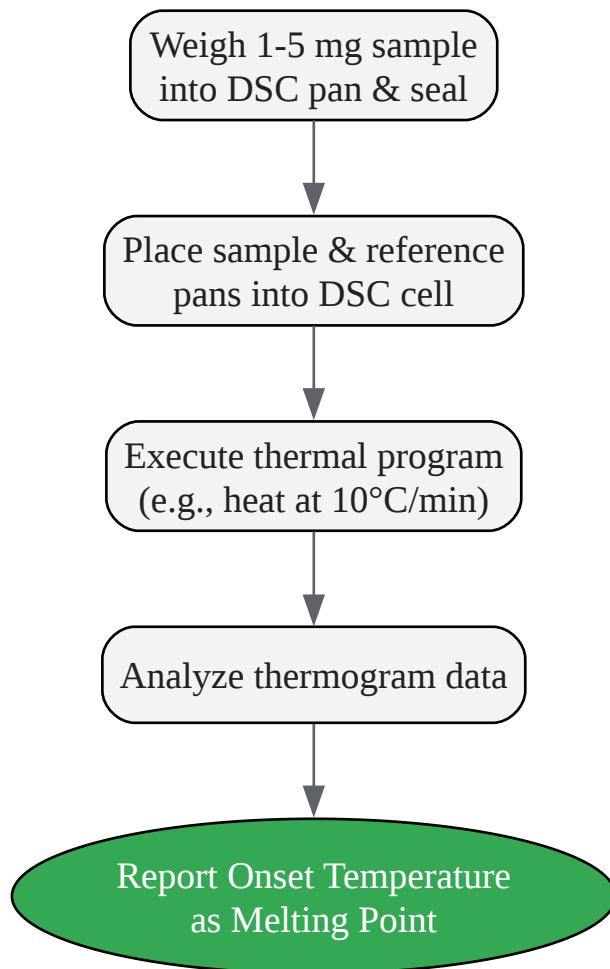
Protocol 2: Differential Scanning Calorimetry (DSC)

DSC is a powerful thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference. It provides highly accurate and reproducible data on thermal transitions.

Methodology Outline:

- Sample Preparation: Accurately weigh a small amount of **3-Methoxybenzhydrazide** (typically 1-5 mg) into a DSC pan (e.g., aluminum). Crimp the pan with a lid.
- Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
- Thermal Program: Program the instrument to heat the sample at a controlled rate (e.g., 10°C/min) through the expected melting region.
- Data Analysis: The melting event will appear as an endothermic peak on the resulting thermogram (heat flow vs. temperature). The onset temperature of this peak is typically reported as the melting point. The peak temperature and the area under the curve (enthalpy of fusion) can also provide valuable information about the sample's purity and crystallinity.

Workflow Diagram: DSC Analysis



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Caption: General Workflow for DSC Melting Point Analysis.

Conclusion

The melting point of **3-Methoxybenzhydrazide** is a fundamental indicator of its identity and purity. While literature and commercial sources report values ranging from 86°C to 95°C, this variation is primarily attributable to differences in sample purity.^{[1][2][4][7][8][9][10][11]} For drug development and synthetic chemistry applications, a sharp melting range is a key quality attribute. Accurate and reproducible determination of this value requires a standardized protocol, with careful attention to sample preparation and, most importantly, a slow, controlled heating rate near the melting transition. The capillary method provides a reliable and accessible means for this determination, while DSC offers a higher-precision alternative for comprehensive thermal characterization.

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